molecular formula C14H22N2 B1276893 (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine CAS No. 91189-07-0

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Cat. No. B1276893
Key on ui cas rn: 91189-07-0
M. Wt: 218.34 g/mol
InChI Key: AMRNWWPARHIDHZ-UHFFFAOYSA-N
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Patent
US04604401

Procedure details

A mixture of 151.65 g (0.695 mole) of N-ethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 5 g of 20% palladium on carbon, and 1100 ml of ethanol was shaken in an atmosphere of hydrogen at about 50 psi and at room temperature for 21.6 hours. Another 5 g of 20% palladium on carbon was added and the hydrogenation continued for 24 hours. The catalyst was filtered and the filtrate evaporated under reduced pressure. The residue was distilled under vacuum (88°-91° C., 11.5 mm Hg) to give 66.0 g N-ethyl-3-pyrrolidinemethanamine.
Quantity
151.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH:5]1[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)[CH3:2].[H][H]>[Pd].C(O)C>[CH2:1]([NH:3][CH2:4][CH:5]1[CH2:9][CH2:8][NH:7][CH2:6]1)[CH3:2]

Inputs

Step One
Name
Quantity
151.65 g
Type
reactant
Smiles
C(C)NCC1CN(CC1)CC1=CC=CC=C1
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum (88°-91° C., 11.5 mm Hg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)NCC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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